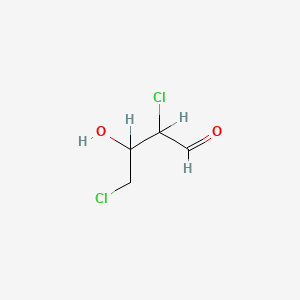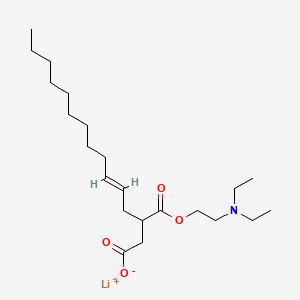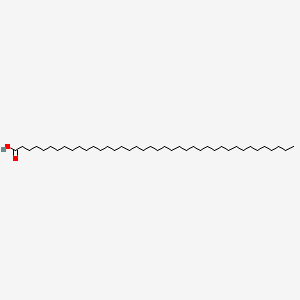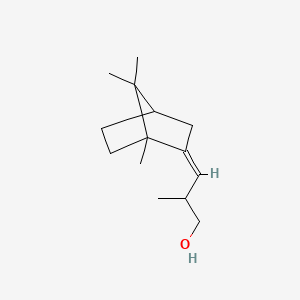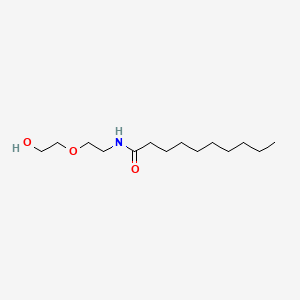
Methyl 5-azido-2-(4-methoxyphenyl)aminobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-azido-2-(4-methoxyphenyl)aminobenzoate: is an organic compound with the molecular formula C15H13N3O3. This compound is characterized by the presence of an azido group (-N3) and a methoxyphenyl group attached to an aminobenzoate core. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-azido-2-(4-methoxyphenyl)aminobenzoate typically involves the following steps:
Starting Material: The synthesis begins with 5-amino-2-(4-methoxyphenyl)benzoic acid.
Azidation: The amino group is converted to an azido group using sodium azide (NaN3) in the presence of a suitable solvent like dimethylformamide (DMF).
Esterification: The carboxylic acid group is then esterified using methanol (CH3OH) and a catalyst such as sulfuric acid (H2SO4) to form the methyl ester.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The azido group can undergo substitution reactions, particularly with nucleophiles, to form various derivatives.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Sodium azide (NaN3) in DMF.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products:
Substitution: Various azido derivatives.
Reduction: Methyl 5-amino-2-(4-methoxyphenyl)aminobenzoate.
Oxidation: Methyl 5-azido-2-(4-hydroxyphenyl)aminobenzoate.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Click Chemistry: The azido group is a key functional group in click chemistry, facilitating the formation of triazoles.
Biology:
Bioconjugation: Used in the labeling of biomolecules due to its azido group, which can react with alkynes in bioconjugation reactions.
Medicine:
Drug Development: Investigated for potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry:
Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Methyl 5-azido-2-(4-methoxyphenyl)aminobenzoate largely depends on the specific application. In click chemistry, for example, the azido group reacts with alkynes to form triazoles through a cycloaddition reaction. This reaction is highly specific and efficient, making it valuable in various scientific fields.
Vergleich Mit ähnlichen Verbindungen
Methyl 5-amino-2-(4-methoxyphenyl)aminobenzoate: Similar structure but with an amino group instead of an azido group.
Methyl 5-azido-2-(4-hydroxyphenyl)aminobenzoate: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness:
- The presence of both an azido group and a methoxyphenyl group makes Methyl 5-azido-2-(4-methoxyphenyl)aminobenzoate unique. The azido group provides versatility in chemical reactions, particularly in click chemistry, while the methoxyphenyl group can influence the compound’s reactivity and solubility.
Eigenschaften
CAS-Nummer |
64134-59-4 |
|---|---|
Molekularformel |
C15H14N4O3 |
Molekulargewicht |
298.30 g/mol |
IUPAC-Name |
methyl 5-azido-2-(4-methoxyanilino)benzoate |
InChI |
InChI=1S/C15H14N4O3/c1-21-12-6-3-10(4-7-12)17-14-8-5-11(18-19-16)9-13(14)15(20)22-2/h3-9,17H,1-2H3 |
InChI-Schlüssel |
RYNBACWGOZCQIF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC2=C(C=C(C=C2)N=[N+]=[N-])C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



